REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:16])[N:7]([C:9]1[CH:14]=[CH:13][C:12](Br)=[CH:11][N:10]=1)[CH3:8])([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.[B:22]([O:31][CH:32]([CH3:34])[CH3:33])([O:27][CH:28]([CH3:30])[CH3:29])OC(C)C.OCC(C)(CO)C>C1COCC1>[C:1]([O:5][C:6](=[O:16])[N:7]([CH3:8])[C:9]1[CH:14]=[CH:13][C:12]([B:22]2[O:27][C:28]([CH3:29])([CH3:30])[C:32]([CH3:33])([CH3:34])[O:31]2)=[CH:11][N:10]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
3.286 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)C1=NC=C(C=C1)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
5.31 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
OCC(C)(CO)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at −78° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to −45° C. over 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to room temperature over 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
quenched with ice/water (70 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted into dichloromethane (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
purified on silica
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |